Fmoc-NH-ethyl-SS-propionic NHS ester
Overview
Description
Fmoc-NH-ethyl-SS-propionic NHS ester is a chemical compound used in the pharmaceutical industry as a coupling agent in the synthesis of peptides . It is also a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .
Synthesis Analysis
This compound is used as a coupling agent in the synthesis of peptides . The compound contains two functional groups that play important roles in peptide synthesis .Molecular Structure Analysis
The molecular formula of Fmoc-NH-ethyl-SS-propionic NHS ester is C24H24N2O6S2 . It has a molecular weight of 500.58 .Chemical Reactions Analysis
Fmoc-NH-ethyl-SS-propionic NHS ester is a cleavable linker with an active NHS ester group. The NHS esters can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .Physical And Chemical Properties Analysis
The molecular weight of Fmoc-NH-ethyl-SS-propionic NHS ester is 500.58, and its molecular formula is C24H24N2O6S2 .Scientific Research Applications
Protein Labeling
“Fmoc-NH-ethyl-SS-propionic NHS ester” can be used to label the primary amines (-NH2) of proteins . This is useful in various research fields, including proteomics and drug discovery, where understanding protein function and interaction is crucial.
Oligonucleotide Modification
This compound can also be used to modify amine-modified oligonucleotides . This is particularly useful in genetic engineering and molecular biology, where modified oligonucleotides can be used as probes for detecting specific sequences of DNA or RNA.
Bioconjugation
The free amine obtained after removing the Fmoc protecting group under basic conditions can be used for further conjugations . This is a key process in the creation of bioconjugates for use in a wide range of applications, from drug delivery to the development of biosensors.
Cleavable Linker
“Fmoc-NH-ethyl-SS-propionic NHS ester” is a cleavable linker . The disulfide bond can be cleaved with a reducing agent . This property is useful in the design of prodrugs and in the release of drugs from carriers in response to specific stimuli.
Drug Delivery Research
“Fmoc-NH-ethyl-SS-propionic NHS ester” is trusted to support studies on -S-S- Cleavable Linkers . These linkers are often used in drug delivery systems to connect a drug to a carrier. The drug can be released when the linker is cleaved.
Chemical Synthesis
The active NHS ester group of “Fmoc-NH-ethyl-SS-propionic NHS ester” can react with primary amines to form stable amide bonds . This makes it a valuable tool in chemical synthesis, particularly in the creation of complex organic molecules.
Safety And Hazards
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyldisulfanyl]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6S2/c27-21-9-10-22(28)26(21)32-23(29)11-13-33-34-14-12-25-24(30)31-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,25,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOJUNPXMJPADI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCSSCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-NH-ethyl-SS-propionic NHS ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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